molecular formula C25H39NO B12807714 6-Methyl-4-pentadecylquinolin-2(1h)-one CAS No. 2780-93-0

6-Methyl-4-pentadecylquinolin-2(1h)-one

Cat. No.: B12807714
CAS No.: 2780-93-0
M. Wt: 369.6 g/mol
InChI Key: UHNJILJSJIXWLB-UHFFFAOYSA-N
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Description

Chemical Profile: 6-Methyl-4-pentadecylquinolin-2(1h)-one is a synthetic analog based on the privileged 4-quinolinone scaffold . This scaffold is recognized as a nitrogen-containing heterocyclic aromatic compound of significant interest in medicinal and organic chemistry . The compound features a pentadecyl chain at the 4-position and a methyl group at the 6-position of the quinolinone core. Research Applications and Value: Quinolin-4-one derivatives are investigated across multiple scientific disciplines due to their broad and modifiable biological activities . The specific structural motif of a long alkyl chain, such as the pentadecyl group in this compound, is found in certain natural products and has been associated with notable biological effects; for instance, similar compounds like intervenolin, which possesses a geranyl chain, demonstrate selective antiproliferative activity against human cancer cell lines . The pentadecyl chain may influence the compound's interaction with cellular membranes or hydrophobic binding pockets. The 4-quinolinone core is a established privileged structure in drug discovery, serving as a foundation for developing ligands with diverse biological activities . Potential Mechanisms and Properties: Researchers are particularly interested in quinolinone derivatives for their potential as multi-target agents . The 4-quinolinone structure is a versatile template that can be functionalized to exhibit various pharmacological properties. While the specific profile of this analog is a subject of ongoing investigation, structurally similar compounds have been reported to possess antibacterial, anticancer, and anti-inflammatory activities . The presence of the pentadecyl chain suggests potential for unique physicochemical properties and biological interactions distinct from shorter-chain analogs. Usage Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

2780-93-0

Molecular Formula

C25H39NO

Molecular Weight

369.6 g/mol

IUPAC Name

6-methyl-4-pentadecyl-1H-quinolin-2-one

InChI

InChI=1S/C25H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-20-25(27)26-24-18-17-21(2)19-23(22)24/h17-20H,3-16H2,1-2H3,(H,26,27)

InChI Key

UHNJILJSJIXWLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=O)NC2=C1C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 119947 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of NSC 119947 is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

NSC 119947 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of NSC 119947 are carried out under specific conditions to achieve the desired transformations. Common reagents include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of NSC 119947 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized compounds with different properties.

Scientific Research Applications

NSC 119947 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: NSC 119947 is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological pathways.

    Industry: NSC 119947 is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of NSC 119947 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

6-Methyl-4-pentadecylquinolin-2(1H)-one is a quinolinone derivative characterized by its unique long pentadecyl chain, which enhances its lipophilicity and may influence its biological interactions. This compound has garnered attention for its potential pharmacological effects, although comprehensive studies on its specific biological activities are still emerging.

  • Molecular Formula : C₁₉H₂₉N₁O
  • Molecular Weight : Approximately 369.58 g/mol
  • Density : 0.951 g/cm³
  • Boiling Point : 517°C at 760 mmHg

The structural features of 6-Methyl-4-pentadecylquinolin-2(1H)-one contribute to its chemical reactivity and biological activity, particularly due to the functional groups present in its quinoline core.

Biological Activities

Research indicates that quinolinones exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinolinones have been studied for their potential as antimicrobial agents. The long alkyl chain in 6-Methyl-4-pentadecylquinolin-2(1H)-one may enhance membrane permeability, potentially increasing its efficacy against bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that quinolinone derivatives can induce apoptosis in cancer cells. The specific mechanisms through which 6-Methyl-4-pentadecylquinolin-2(1H)-one might exert anticancer effects require further investigation.
  • Anti-inflammatory Effects : Some quinolinones have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in diseases characterized by inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Methyl-4-pentadecylquinolin-2(1H)-one, it is beneficial to compare it with other quinolinones:

Compound NameMolecular FormulaUnique Features
1-Methyl-2-pentadecylquinoloneC₁₉H₃₁N₁Different position of alkyl substitution
6-Chloroquinolin-2(1H)-oneC₉H₆ClNHalogenated derivative with distinct reactivity
8-HydroxyquinolineC₉H₇NOKnown for chelating metal ions
5-Methylquinolin-8-olC₉H₇NOExhibits different biological activities

The long pentadecyl chain in 6-Methyl-4-pentadecylquinolin-2(1H)-one is significant as it may lead to enhanced bioactivity compared to other derivatives with shorter chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of 6-methyl-4-pentadecylquinolin-2(1H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Biological Activity (Hypothesized) Reference
6-Methyl-4-pentadecylquinolin-2(1H)-one 4: C15 alkyl; 6: CH3 High lipophilicity, enhanced membrane permeability Potential antimicrobial activity
4-Hydroxy-6-methylquinolin-2(1H)-one 4: OH; 6: CH3 Increased hydrophilicity, hydrogen-bonding capacity Antimicrobial (evaluated in studies)
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one 4: CH3; 6: SO2Pr Electron-withdrawing sulfonyl group, moderate solubility Enzyme inhibition (e.g., SIRT1)
6-Methyl-2-(phenylmethyl)-4(1H)-quinazolinone Core: Quinazolinone (two N atoms) Distinct heterocyclic core, phenylmethyl substituent Unspecified (structural analog)

Key Observations

Substituent Effects on Lipophilicity: The pentadecyl chain in 6-methyl-4-pentadecylquinolin-2(1H)-one significantly increases lipophilicity compared to hydroxyl (4-hydroxy analogs) or sulfonyl groups (e.g., 4-methyl-6-(propylsulfonyl) derivatives) . In contrast, 4-hydroxyquinolinones (e.g., 4-hydroxy-6-methylquinolin-2(1H)-one) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity, which may limit cell permeability .

Core Heterocycle Variations: Quinazolinones (e.g., 6-methyl-2-(phenylmethyl)-4(1H)-quinazolinone) feature an additional nitrogen atom in the aromatic ring, which modifies electronic distribution and binding affinity to biological targets compared to quinolinones .

Table 2: Hypothetical Physicochemical Properties

Property 6-Methyl-4-pentadecylquinolin-2(1H)-one 4-Hydroxy-6-methylquinolin-2(1H)-one 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one
LogP (Lipophilicity) High (~8-10) Moderate (~2-3) Moderate (~1-2)
Solubility in Water Low Moderate Low
Melting Point Likely <100°C (long alkyl chain) >200°C (polar groups) 150–200°C

Research Findings and Implications

  • Antimicrobial Activity: 4-Hydroxyquinolin-2(1H)-ones have demonstrated antimicrobial efficacy in studies, with activity modulated by substituent polarity . The pentadecyl chain in 6-methyl-4-pentadecylquinolin-2(1H)-one may enhance activity against Gram-positive bacteria due to improved membrane disruption .
  • Enzyme Inhibition: Sulfonyl-substituted quinolinones (e.g., 4-methyl-6-(propylsulfonyl)quinolin-2(1H)-one) are explored as SIRT1 inhibitors, suggesting that electronic effects at position 6 are critical for target engagement .
  • Structural Analogues: Quinazolinones, though structurally distinct, are pharmacologically relevant (e.g., antifolate agents), highlighting the importance of heterocycle selection in drug design .

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